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molecular formula C10H11ClO3 B1358697 2-Chloro-4-isopropoxybenzoic Acid CAS No. 334018-32-5

2-Chloro-4-isopropoxybenzoic Acid

Cat. No. B1358697
M. Wt: 214.64 g/mol
InChI Key: ACGZKCQTHXAZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06884821B1

Procedure details

Using methyl 2-chloro-4-hydroxybenzoate and isopropyl iodide, 2-chloro-4-isopropoxybenzoic acid was obtained in the same method as in Production Example 277b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[CH:13](I)([CH3:15])[CH3:14]>>[Cl:1][C:2]1[CH:11]=[C:10]([O:12][CH:13]([CH3:15])[CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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